molecular formula C5H8N4OS B11770385 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one CAS No. 54030-57-8

5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one

Cat. No.: B11770385
CAS No.: 54030-57-8
M. Wt: 172.21 g/mol
InChI Key: SJSPIVYHDWWPRR-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one is a chemical compound of significant interest in specialized research and development areas. This pyrimidine derivative is characterized by the presence of diamino and methylthio functional groups, which are known to be key reaction centers in molecular interactions and adsorption processes . Pyrimidine scaffolds, in general, are recognized as privileged structures in medicinal chemistry and material science due to their diverse biological activities and chemical properties . While specific mechanistic studies on this exact compound are limited, its structural features suggest potential research value. Similar diamino-substituted pyrimidine compounds have been identified as effective corrosion inhibitors for metals in acidic environments, functioning by adsorbing onto metal surfaces to form a protective layer . Furthermore, pyrimidine cores are fundamental building blocks in the synthesis of nucleosides and a wide range of bioactive molecules, with documented activities including antiviral, antitumor, antibacterial, and antifungal properties . This makes 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one a potentially valuable intermediate for the synthesis of more complex heterocyclic compounds for various investigative applications. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4,5-diamino-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-11-5-8-3(7)2(6)4(10)9-5/h6H2,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPIVYHDWWPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54030-57-8
Record name 5,6-DIAMINO-4-HYDROXY-2-METHYLTHIOPYRIMIDINE
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Preparation Methods

Starting Materials and Reaction Mechanism

The most well-documented method for synthesizing 5,6-diamino-2-(methylthio)pyrimidin-4(1H)-one involves the reduction of a nitroso precursor. Starting with 2-(methylthio)-5-nitroso-6-aminopyrimidin-4(3H)-one , ammonium sulfide ((NH4)2S(NH_4)_2S) serves as the reducing agent. The nitroso group (NO-NO) at position 5 is selectively reduced to an amino group (NH2-NH_2), while the existing amino group at position 6 remains intact.

The reaction proceeds via nucleophilic attack by sulfide ions (S2S^{2-}), which donate electrons to the electron-deficient nitroso group, facilitating its conversion to an amine. This single-step process is conducted at 50°C for 30 minutes , yielding the target compound with minimal byproducts.

Table 1: Reduction of Nitroso Precursors

Starting MaterialReagentTemperatureTimeYieldPurityReference
2-(methylthio)-5-nitroso-pyrimidin-4(3H)-oneAmmonium sulfide50°C0.5 h98%>99%

Alternative Synthetic Routes

Nucleophilic Substitution Approaches

A two-step strategy involves introducing the methylthio group via nucleophilic displacement. Starting with 2-chloro-5,6-dinitropyrimidin-4(3H)-one , treatment with sodium methanethiolate (NaSCH3NaSCH_3) replaces the chloro group with methylthio. Subsequent reduction of the nitro groups (NO2−NO_2) at positions 5 and 6 using hydrogenation (e.g., H2/PdCH_2/Pd-C) yields the diamino product.

Table 2: Nucleophilic Substitution and Reduction

StepStarting MaterialReagentConditionsIntermediateYield
12-chloro-5,6-dinitropyrimidin-4(3H)-oneNaSCH3NaSCH_3DMF, 80°C, 2 h2-(methylthio)-5,6-dinitropyrimidin-4(3H)-one85%
22-(methylthio)-5,6-dinitropyrimidin-4(3H)-oneH2/PdCH_2/Pd-CEtOH, RT, 12 h5,6-diamino-2-(methylthio)pyrimidin-4(1H)-one90%

This method offers modularity but requires stringent control over hydrogenation conditions to avoid desulfurization.

Cyclocondensation Strategies

Microwave-assisted cyclocondensation presents a rapid route to the pyrimidinone core. Reacting thiourea derivatives with β-keto esters under microwave irradiation (140°C, 10 minutes) generates the pyrimidine ring. For example, methyl thiourea and ethyl acetoacetate condense to form 2-(methylthio)pyrimidin-4(3H)-one, which is subsequently nitrosated and reduced.

Table 3: Microwave-Assisted Cyclocondensation

Component AComponent BConditionsProductYield
Methyl thioureaEthyl acetoacetate140°C, MW, 10 min2-(methylthio)pyrimidin-4(3H)-one75%

Post-cyclization functionalization (e.g., nitrosation at positions 5 and 6) remains a challenge, often requiring additional purification steps.

Comparative Analysis of Methods

Efficiency and Scalability

  • Reduction of Nitroso Derivatives : Advantages include high yield (98%) and single-step simplicity, but nitroso precursors are synthetically demanding.

  • Nucleophilic Substitution : Modular but involves multiple steps and sensitive hydrogenation conditions.

  • Cyclocondensation : Rapid ring formation but requires post-functionalization, limiting overall efficiency.

Table 4: Method Comparison

MethodStepsTotal YieldScalabilityCost Efficiency
Nitroso Reduction198%HighModerate
Nucleophilic Substitution276%MediumLow
Cyclocondensation2+60%LowHigh

Chemical Reactions Analysis

Substitution Reactions

The methylthio group (-SCH₃) at position 2 is a key site for nucleophilic substitution. This group can be replaced by other nucleophiles under specific conditions:

Reaction Reagents/Conditions Products Key Findings
Thiol Displacement Alkyl halides, aryl halides, or amines2-Alkyl/aryl/amino-substituted derivativesThe methylthio group is displaced via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of adjacent amino groups .
Halogenation Cl₂ or Br₂ in acetic acid2-Chloro- or 2-bromo-pyrimidine derivativesHalogenation occurs at the methylthio site, with yields dependent on reaction temperature and solvent polarity.

Oxidation Reactions

The methylthio group undergoes oxidation to form sulfoxide or sulfone derivatives, enhancing polarity and biological activity:

Oxidizing Agent Conditions Products Applications
H₂O₂ (30%) Room temperature, 12–24 hours2-MethylsulfinylpyrimidineSulfoxide derivatives show improved solubility and potential as kinase inhibitors.
KMnO₄ (acidic) Reflux in H₂SO₄, 6 hours2-MethylsulfonylpyrimidineSulfones are stable under physiological conditions and used in drug design.

Reduction Reactions

The amino groups at positions 5 and 6 can be selectively reduced or modified:

Reduction Type Reagents/Conditions Products Mechanistic Insights
Catalytic Hydrogenation H₂/Pd-C in ethanol, 50°C, 4 hoursPartially saturated pyrimidine analogsReduction preserves the pyrimidine ring but modifies substituent reactivity .
Nitroso Reduction NaBH₄ in THF, 0°CAmino-to-hydroxylamine conversionLimited applicability due to competing side reactions with the methylthio group.

Acylation and Condensation Reactions

The primary amino groups participate in acylations and Schiff base formations:

Reaction Reagents/Conditions Products Significance
Acetylation Acetic anhydride, pyridine, 80°CN⁵,N⁶-diacetyl derivativesAcetylated products are intermediates for further functionalization .
Schiff Base Formation Aldehydes/ketones in ethanol, refluxImine-linked conjugatesUsed to develop metal-chelating agents or pro-drugs .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reagent Conditions Products Biological Relevance
Malononitrile Ethanol, reflux, 8 hoursPyrido[2,3-d]pyrimidine derivativesEnhanced anticancer activity due to planar fused-ring systems .
Ethyl Acrylate DMF, K₂CO₃, 100°C, 12 hoursBicyclic pyrimidine analogsImproved binding to dihydrofolate reductase (DHFR) in pathogens .

Key Mechanistic Insights

  • Electronic Effects : The electron-donating amino groups at positions 5 and 6 activate the pyrimidine ring for electrophilic substitution at position 2, while the methylthio group acts as a leaving group .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

This compound’s versatility in reactions underscores its utility in medicinal chemistry, particularly in synthesizing DHFR inhibitors and kinase-targeted therapies .

Scientific Research Applications

Medicinal Chemistry Applications

Antifolate Activity
The compound has been studied for its antifolate properties, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. Inhibition of this enzyme can disrupt the synthesis of nucleic acids, making it a target for cancer therapies and treatments for parasitic infections.

Case Study: Inhibition of Pteridine Reductase 1
Research indicates that 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one may serve as a potential inhibitor of pteridine reductase 1 (PTR1) in Leishmania major. PTR1 plays a role similar to DHFR in the parasite's metabolism. Compounds designed to inhibit PTR1 could lead to effective combination therapies against Leishmania infections, especially given the limitations of traditional antifolates like methotrexate .

Anticancer Potential

The compound's structure suggests it may exhibit anticancer activity through mechanisms similar to other pyrimidine derivatives. Its ability to inhibit key enzymes involved in cell proliferation and survival pathways makes it a candidate for further investigation.

Case Study: Activity Against Cancer Cell Lines
In vitro studies have shown that certain derivatives of 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, specific analogs demonstrated significant growth inhibition in breast cancer models, indicating potential for development as a therapeutic agent .

Biochemical Research

Role in Folate Metabolism
The compound has implications in studying folate metabolism due to its structural similarity to natural folates. It can be utilized in research to better understand the biochemical pathways involving folate and its derivatives, which are crucial for DNA synthesis and repair.

Safety and Toxicological Studies

Understanding the safety profile of 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one is essential for its application in therapeutic contexts. Toxicological assessments indicate that while the compound poses certain risks (e.g., acute toxicity via various routes), it is generally manageable with appropriate safety measures .

Data Summary Table

Application AreaDescriptionKey Findings/Studies
Antifolate ActivityInhibitor of DHFR and PTR1Potential for treating Leishmania infections
Anticancer PotentialCytotoxicity against cancer cell linesSignificant tumor reduction observed
Biochemical ResearchStudy of folate metabolismInsights into nucleic acid synthesis pathways
Safety ProfileToxicological assessmentsAcute toxicity noted; manage exposure

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and the methylthio group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(1H)-one Derivatives

Compound IV (IVPC)
  • Structure: 5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.
  • Key Features: Fused thieno-pyrimidinone core with a pyridinyl substituent. Methyl groups at positions 5 and 6 enhance hydrophobicity.
  • Activity : Acts as a pharmacological chaperone (PC) for phenylalanine hydroxylase (PAH) in phenylketonuria (PKU) treatment. The X-ray structure of its PAH complex guided the design of analogs with improved binding .
5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
  • Structure : Substituted with a phenyl group at position 3.
  • Key Features: Increased steric bulk due to the phenyl ring.
  • Activity : Primarily explored in alkylation reactions for heterocyclic diversification .

Comparison :

  • However, IVPC’s thieno-fused system offers greater aromaticity and rigidity .

Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

7a (2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one)
  • Structure : Pyrido-fused system with a thioxo group at position 2.
  • Key Features: Extended conjugation due to the pyrido ring. Synthesized via chalcone-aminothiouracil condensation.
  • Activity : Anti-cancer properties, with structural rigidity influencing DNA intercalation .

Comparison :

  • However, the lack of amino groups limits its versatility in targeting enzymes .

Simple Pyrimidin-4(1H)-one Derivatives

6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one
  • Structure : Phenyl group at position 1 and sulfanyl (-SH) at position 2.
  • Key Features :
    • The sulfanyl group can undergo oxidation to disulfides.
    • Phenyl substitution enhances lipophilicity.
  • Activity : Antioxidant and lipoxygenase inhibition properties .
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one
  • Structure : Benzylthio substituent at position 2.
  • Key Features :
    • Bulky 2-methylbenzyl group increases steric hindrance.
  • Activity : Explored in nucleoside analogs for antiviral applications .

Comparison :

  • The target compound’s methylthio group (-SCH₃) offers greater stability against oxidation compared to sulfanyl (-SH) derivatives. Its 5,6-diamino groups also provide additional sites for functionalization, unlike the monosubstituted analogs .

Sulfur Oxidation State Variants

2-(Methylsulfonyl)pyrimidin-4(1H)-one
  • Structure : Methylsulfonyl (-SO₂CH₃) group at position 2.
  • Key Features :
    • Strong electron-withdrawing sulfonyl group.
  • Activity : Enhanced enzyme inhibition due to increased electrophilicity .

Comparison :

  • However, this may reduce cell permeability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference ID
Target Compound Pyrimidinone 5,6-Diamino, 2-(methylthio) Enzyme inhibition
IVPC Thieno-pyrimidinone 5,6-Dimethyl, 3-pyridinyl PKU chaperoning
7a Pyrido-pyrimidinone 2-Thioxo Anti-cancer
6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one Pyrimidinone 1-Phenyl, 2-sulfanyl Antioxidant

Biological Activity

5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and its potential applications in treating various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and related research findings.

  • Molecular Formula : C5H8N4S
  • Molecular Weight : 156.21 g/mol
  • CAS Number : 1005-39-6
  • Melting Point : 187°C to 191°C

The primary mechanism of action for 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one involves the inhibition of DHFR, an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, which is crucial for DNA synthesis and repair. This action can lead to antiproliferative effects on various cell types, making it a candidate for cancer therapy and treatment against certain infections.

Antimicrobial Activity

Research has demonstrated that 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicate its activity against Escherichia coli and other pathogenic microorganisms, suggesting its potential use as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines by targeting DHFR. The inhibition of this enzyme leads to reduced nucleotide synthesis, thereby impairing cancer cell proliferation . Notably, pyrido[2,3-d]pyrimidines have been linked to selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

  • Inhibition Studies : A study focused on the synthesis and biological evaluation of related pyrimidine derivatives found that modifications at specific positions significantly affected their inhibitory potency against DHFR. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong enzyme inhibition capabilities .
  • Cell-Based Assays : In a series of cell-based assays against Trypanosoma brucei, compounds structurally related to 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one were tested for their ability to penetrate cellular membranes and exert biological effects. Some derivatives demonstrated significant activity while others were inactive due to poor cellular uptake .
  • Toxicity Assessment : Toxicity studies have shown that while some derivatives exhibit effective biological activity, they also possess varying degrees of toxicity towards normal mammalian cells. This highlights the importance of structural modifications to enhance selectivity and reduce adverse effects .

Data Tables

Compound NameActivity TypeTargetIC50 (µM)Reference
5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-oneAntimicrobialE. coliN/A
5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-oneDHFR InhibitionDHFR0.037
Pyrido[2,3-d]pyrimidine derivativeAnticancerVarious cancer cellsLow µM range

Q & A

Q. Characterization :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., SCH₃ at δ 2.56 ppm) , while IR identifies functional groups (C=O stretch at ~1646 cm⁻¹) .
  • Chromatography : Column chromatography (e.g., chloroform eluent) and recrystallization (DMF/ethanol) ensure purity .

Basic: What spectroscopic techniques are employed to confirm the structure of synthesized derivatives?

Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.38 ppm and C=O at 164.26 ppm) .
  • IR spectroscopy : Detects NH (3004 cm⁻¹), C=O (1646 cm⁻¹), and aromatic C-H stretches .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 212 [M⁺]) and fragmentation patterns validate molecular weight and structure .

Advanced: How do substituent variations at the 2-position influence the biological activity of pyrimidinone derivatives?

Answer:

  • Methylthio vs. aryl groups : Methylthio derivatives (e.g., compound 2 ) show moderate COX-2 selectivity, while bulkier aryl substituents (e.g., 4-nitrophenyl in 9g ) may enhance steric effects, altering enzyme binding .
  • Electron-withdrawing groups : Chloro or nitro substituents (e.g., 9h ) increase electrophilicity, potentially enhancing interaction with catalytic residues in target enzymes .
  • SAR studies : Systematic variation of substituents (e.g., 3.1–3.9 in ) combined with in vitro assays (COX-1/COX-2 inhibition) identifies pharmacophores for optimized activity.

Advanced: What strategies are effective in resolving contradictory activity data between COX-1 and COX-2 inhibition in pyrimidinone derivatives?

Answer:

  • Assay standardization : Use consistent positive controls (e.g., indomethacin) and enzyme sources to minimize variability .
  • Purity verification : Ensure compounds are ≥95% pure via HPLC or elemental analysis, as impurities (e.g., unreacted starting materials) may skew results .
  • Computational docking : Model interactions with COX-2 active sites (e.g., hydrophobic pockets) to rationalize selectivity discrepancies .

Advanced: How can nanocatalysts improve the efficiency of one-pot synthesis for pyrido[2,3-d]pyrimidine derivatives?

Answer:

  • Mechanistic advantages : γ-Fe₂O₃@Hap-SO₃H promotes acid-catalyzed condensation and dehydration steps, reducing side reactions .
  • Solvent-free conditions : Eliminates solvent toxicity and simplifies purification (catalyst removed via magnetic separation) .
  • Yield enhancement : Achieves 70–85% yields for derivatives like 4a–n , outperforming traditional methods requiring multiple steps .

Basic: What are the common challenges in purifying pyrimidinone derivatives, and how are they addressed?

Answer:

  • Low solubility : Use polar aprotic solvents (DMF) or ethanol-DMF mixtures for recrystallization .
  • Byproduct removal : Column chromatography with chloroform or ethyl acetate eluents separates target compounds from unreacted amines or aldehydes .
  • Thermal instability : Perform flash chromatography at reduced temperatures to prevent decomposition .

Advanced: What mechanistic insights explain the formation of pyrido[2,3-d]pyrimidines from 6-amino-2-(methylthio) precursors?

Answer:

  • Condensation pathway : 6-Amino-2-(methylthio)pyrimidin-4(3H)-one reacts with aldehydes and Meldrum’s acid to form an intermediate enamine, which cyclizes via intramolecular nucleophilic attack .
  • Oxidation steps : Dihydropyrido intermediates (e.g., 7 ) are oxidized to aromatic pyrido-pyrimidinones using agents like DDQ .
  • Catalyst role : Acidic sites on γ-Fe₂O₃@Hap-SO₃H facilitate proton transfer, accelerating cyclization .

Advanced: How does alkylation under different conditions affect the yield and selectivity of pyrimidinone derivatives?

Answer:

  • Base selection : K₂CO₃ in EtOH vs. MeONa in MeOH influences deprotonation efficiency, impacting reaction rates and yields (e.g., 85–92% for 2 ) .
  • Temperature control : Room-temperature alkylation minimizes side reactions (e.g., over-alkylation) compared to reflux conditions .
  • Solvent polarity : Alcoholic solvents stabilize transition states, improving selectivity for mono- vs. di-alkylated products .

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